(2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one
Overview
Description
(2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one is a useful research compound. Its molecular formula is C17H13NO and its molecular weight is 247.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Evaluation
- Anti-inflammatory Agents : A study synthesized derivatives of (2E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one, which were evaluated for their anti-inflammatory activity in Wistar albino rats (Rehman, Saini, & Kumar, 2022).
Antimicrobial and Anti-diabetic Screening
- Antimicrobial and Anti-diabetic Activities : Research focused on synthesizing novel series of derivatives for evaluating their antimicrobial and anti-diabetic activities. Some compounds exhibited notable antimicrobial and anti-diabetic effects (Ramya, Vembu, Ariharasivakumar, & Gopalakrishnan, 2017).
Synthesis and Antimicrobial Activity
- Antimicrobial Activity : A study synthesized (2Z)-2-(1H-indol-1-yl)-3-(4-substituted phenyl)-1-phenylprop-2-en-1-one derivatives, which displayed significant antimicrobial activity against bacteria and fungi (Chauhan, Dwivedi, Siddiqi Anees, & Kishore, 2011).
Hydroamination of 2-Ethynyl-4,5,6,7-tetrahydroindoles
- Amino Derivatives Synthesis : This study focused on the hydroamination of specific derivatives, yielding amino derivatives with high stereoselectivity and yield (Sobenina, Tomilin, Petrova, Ushakov, Mikhaleva, & Trofimov, 2010).
Copper-Catalyzed Cascade Phosphorylation
- Pyrrolo[1,2-a]indole Synthesis : Utilizing copper-catalyzed tandem radical cyclization, this research provided access to the synthesis of the pyrrolo[1,2-a]indole motif (Zhang, Li, & Zhu, 2017).
Solvent Effect Profiles of Absorbance and Fluorescence Spectra
- Photophysical Properties : The study quantified solvent effects on the absorption and fluorescence spectra of this compound derivatives, revealing insights into their excited state dipole moments (Saroj, Sharma, & Rastogi, 2011).
Synthesis of Novel Bioactive Molecule
- Antioxidant and Antimicrobial Agents : This research synthesized novel chalcone derivatives, showcasing significant antioxidant and antimicrobial activities (Gopi, Sastry, & Dhanaraju, 2016).
Properties
IUPAC Name |
(E)-3-(1H-indol-3-yl)-1-phenylprop-2-en-1-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO/c19-17(13-6-2-1-3-7-13)11-10-14-12-18-16-9-5-4-8-15(14)16/h1-12,18H/b11-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTDCPBGCCPEBA-ZHACJKMWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C=CC2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C=C/C2=CNC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.